molecular formula C13H16N5Na3O9P2S B10772476 Ccj8J6AY9L

Ccj8J6AY9L

Cat. No.: B10772476
M. Wt: 549.28 g/mol
InChI Key: ZYPJOXVKTCEBCA-PGPREJRXSA-K
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Description

The compound “Ccj8J6AY9L” is a complex organic molecule with the molecular formula C13H16N5O9P2S.3Na This compound is characterized by its intricate stereochemistry, which includes five defined stereocenters .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “Ccj8J6AY9L” involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of phosphate groups using phosphoric acid under controlled conditions.

    Step 3: Sulfonation using sulfuric acid to introduce the sulfonate group.

    Step 4: Final purification and crystallization to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Large-scale condensation reactions: in batch reactors.

    Phosphorylation and sulfonation: in continuous flow systems to maintain reaction control.

    Purification: using high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: “Ccj8J6AY9L” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like hydroxide ions in aqueous solution.

Major Products:

    Oxidation: Formation of oxidized derivatives with additional oxygen atoms.

    Reduction: Reduced forms with fewer oxygen atoms.

    Substitution: Substituted products with different functional groups replacing the original ones.

Scientific Research Applications

“Ccj8J6AY9L” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays to study enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of “Ccj8J6AY9L” involves its interaction with specific molecular targets. The compound exerts its effects by:

    Binding to enzyme active sites: , inhibiting their activity.

    Modulating signaling pathways: by interacting with key proteins.

    Altering gene expression: through epigenetic modifications.

Comparison with Similar Compounds

“Ccj8J6AY9L” can be compared with other similar compounds based on its structure and properties. Some similar compounds include:

    Compound A: Similar core structure but lacks phosphate groups.

    Compound B: Contains additional functional groups leading to different reactivity.

    Compound C: Shares stereochemistry but differs in molecular weight.

Uniqueness:

    This compound: is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H16N5Na3O9P2S

Molecular Weight

549.28 g/mol

IUPAC Name

trisodium;[[(1R,2R,3S,4R,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C13H19N5O9P2S.3Na/c1-30-12-16-10(14)6-11(17-12)18(4-15-6)7-5-2-13(5,9(20)8(7)19)3-26-29(24,25)27-28(21,22)23;;;/h4-5,7-9,19-20H,2-3H2,1H3,(H,24,25)(H2,14,16,17)(H2,21,22,23);;;/q;3*+1/p-3/t5-,7-,8+,9+,13+;;;/m1.../s1

InChI Key

ZYPJOXVKTCEBCA-PGPREJRXSA-K

Isomeric SMILES

CSC1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H]4C[C@]4([C@H]([C@H]3O)O)COP(=O)([O-])OP(=O)([O-])[O-])N.[Na+].[Na+].[Na+]

Canonical SMILES

CSC1=NC(=C2C(=N1)N(C=N2)C3C4CC4(C(C3O)O)COP(=O)([O-])OP(=O)([O-])[O-])N.[Na+].[Na+].[Na+]

Origin of Product

United States

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